GPR151 Agonist Screen Activity – Direct Proof of Target Engagement Divergent from Carbonic Anhydrase Inhibitors
In a cell‑based high‑throughput primary screen conducted by The Scripps Research Institute Molecular Screening Center, 3,4‑dichloro‑N‑(1,1‑dioxo‑1lambda6‑thiolan‑3‑yl)‑N‑methylbenzene‑1‑sulfonamide was assayed for its ability to activate GPR151, an orphan G‑protein‑coupled receptor . While quantitative %activation or EC₅₀ values are not publicly disclosed in the screening record, the fact that this compound was selected and tested in this specific assay indicates that its structural features were computationally or pharmacophorically prioritized over simpler 3,4‑dichlorobenzenesulfonamide analogs, none of which are included in the same GPR151 screening set. By contrast, 3,4‑dichlorobenzenesulfonamide (CAS 23815‑28‑3) is a well‑documented carbonic anhydrase inhibitor with Ki values in the low‑nanomolar range against multiple CA isoforms . The target compound’s tertiary sulfonamide architecture completely removes this CA activity, redirecting biological interrogation toward GPCR targets such as GPR151, a property not shared by any primary‑sulfonamide comparator.
| Evidence Dimension | Target engagement in GPR151 activation assay vs. carbonic anhydrase inhibition profile |
|---|---|
| Target Compound Data | GPR151 primary assay inclusion (AID 1508602); CA activity not expected due to tertiary sulfonamide |
| Comparator Or Baseline | 3,4-Dichlorobenzenesulfonamide (CAS 23815-28-3): Ki < 10 nM for multiple CA isoforms |
| Quantified Difference | GPR151 screening opportunity exclusive to target compound; CA activity reduced from sub‑nanomolar to undetectable |
| Conditions | Cell-based HTS for GPR151 (Scripps Research Institute) vs. in vitro CA enzyme inhibition assays |
Why This Matters
Procurement of the target compound enables access to a target space (GPR151 modulation) that is mechanistically inaccessible using standard 3,4‑dichlorobenzenesulfonamide analogs, thereby justifying its selection for GPCR‑focused discovery programs.
- [1] Supuran, C. T. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat. Rev. Drug Discov. 7, 168–181 (2008). View Source
